Bienvenue dans la boutique en ligne BenchChem!

Odonicin

Cytotoxicity Leukemia ent-Kaurane Diterpenoid

Odonicin is a structurally authenticated ent-kaurane diterpenoid bearing a 7β,20-epoxy bridge absent in oridonin. Its 1.63× greater potency against HL-60 cells (IC₅₀ 7.5 μM) and activity against imatinib-resistant CML make it a critical reference for oncology SAR studies. Confirmed absolute stereochemistry ensures reproducible docking and assay data.

Molecular Formula C24H30O7
Molecular Weight 430.5 g/mol
Cat. No. B12435264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdonicin
Molecular FormulaC24H30O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2C(C=CC(=O)C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)(C)C
InChIInChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3/t15?,16?,18?,19?,20?,22-,23+,24-/m1/s1
InChIKeyVIZWMBLJPXPZSQ-GTUUIIMKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Odonicin Procurement Guide: Sourcing Verified ent-Kaurane Diterpenoid for Oncology and Natural Product Research


Odonicin (CAS 51419-51-3, molecular formula C₂₄H₃₀O₇, molecular weight 430.49 g/mol) is a naturally occurring ent-kaurane diterpenoid originally isolated from Isodon japonicus and later identified in multiple Isodon species including Isodon henryi, Isodon nervosus, and Rabdosia longituba [1][2][3]. The compound's absolute configuration was definitively established as ent-6α,15α-diacetoxy-7β,20-epoxy-7α-hydroxykaura-2,16-dien-1-one through combined spectroscopic and chemical evidence [4]. As a member of the ent-kaurane diterpenoid class known for antitumor, antibacterial, and anti-HIV activities, Odonicin serves as a reference standard and research tool in natural product chemistry and oncology pharmacology [5].

Why Odonicin Cannot Be Simply Substituted with Oridonin or Other ent-Kaurane Analogs in Research Applications


ent-Kaurane diterpenoids exhibit pronounced structure-activity relationship (SAR) divergence despite sharing a common skeletal framework. Odonicin bears a specific substitution pattern featuring 6α,15α-diacetoxy and 7β,20-epoxy functional groups that differs materially from the well-studied analog oridonin (which contains a 1α,7α,14β-trihydroxy-15-oxo arrangement) and from lasiodonin, enmenin, and maoyerabdosin [1][2]. These structural distinctions translate into quantifiable differences in cytotoxic potency and mechanistic pathway engagement across leukemia cell lines . Furthermore, the compound's isolation from distinct botanical sources (Isodon henryi from Taibai Mountain, Rabdosia longituba aerial parts) may yield stereochemical purity profiles that differ from synthetic or semi-synthetic alternatives [3]. Consequently, substituting Odonicin with a generic ent-kaurane diterpenoid without confirming identical stereochemistry and functionalization risks experimental irreproducibility and compromised data validity in structure-activity correlation studies.

Odonicin Quantitative Differentiation Evidence: Comparative Cytotoxicity, Selectivity, and Structural Specificity Data


Odonicin Exhibits 1.63-Fold Higher Cytotoxic Potency Than Oridonin in HL-60 Leukemia Cells

In head-to-head cytotoxicity evaluation against human promyelocytic leukemia HL-60 cells, Odonicin demonstrates superior potency compared to the widely studied analog oridonin. Odonicin exerts significant cytotoxic effects with an IC₅₀ value of 7.5 μM, whereas oridonin under identical assay conditions exhibits an IC₅₀ of 12.2 μM . This represents a 1.63-fold (or approximately 38%) lower IC₅₀ for Odonicin, indicating greater cytotoxic efficiency against this leukemia cell line. Both compounds are ent-kaurane diterpenoids co-isolated from Isodon species, yet the distinct substitution pattern of Odonicin (6α,15α-diacetoxy-7β,20-epoxy) versus oridonin (1α,7α,14β-trihydroxy-15-oxo) underlies this potency differential [1].

Cytotoxicity Leukemia ent-Kaurane Diterpenoid

Odonicin Demonstrates Broad-Spectrum Cytotoxicity Across Multiple Cancer Cell Lines Including Imatinib-Resistant CML

Odonicin exhibits significant cytotoxic activity against multiple cancer cell lines beyond HL-60, including K562 cells (chronic myelogenous leukemia) and human fibrosarcoma cells . Notably, the compound demonstrates inhibitory activity against imatinib-resistant chronic myelogenous leukemia (CML) cells, addressing a clinically relevant drug-resistance phenotype . The mechanism involves activation of the p38 signaling pathway in human leukemia cells, which contributes to growth inhibition and apoptosis induction . While direct comparative IC₅₀ data against other ent-kaurane diterpenoids in these additional cell lines are not available, the documented activity against imatinib-resistant CML cells represents a distinct functional profile that may differentiate Odonicin from structurally related compounds lacking this specific resistance-overcoming capability.

Drug Resistance CML p38 Signaling

Odonicin Natural Abundance of 0.0151% from Isodon henryi Provides Quantitative Sourcing Benchmark

In bioassay-guided fractionation studies, Odonicin was isolated from the EtOAc-soluble fraction of Isodon henryi with a quantified yield of 0.0151% relative to dried plant material [1][2]. This yield falls within the mid-range among co-isolated diterpenoids: oridonin yielded 0.0728% (approximately 4.8-fold higher), enmein yielded 0.0395%, isodonal yielded 0.0152% (comparable), while nodosin yielded only 0.00764% [2]. The relatively modest natural abundance relative to oridonin underscores the necessity of sourcing authenticated, purified Odonicin from specialized suppliers rather than relying on in-house isolation for preliminary studies, unless large-scale extraction capacity is available. The defined isolation yield also establishes a quantitative benchmark for researchers developing optimized extraction protocols or evaluating synthetic route efficiency.

Natural Product Isolation Phytochemistry Yield Benchmark

Odonicin Contains 7β,20-Epoxy Bridge Absent in Oridonin and Lasiodonin Conferring Distinct SAR Potential

The absolute chemical structure of Odonicin was unequivocally established as ent-6α,15α-diacetoxy-7β,20-epoxy-7α-hydroxykaura-2,16-dien-1-one through combined spectroscopic and chemical methods [1]. The defining structural feature is the 7β,20-epoxy bridge, which is absent in oridonin (1α,7α,14β-trihydroxy-15-oxo-ent-kaur-16-en), lasiodonin (lacking the 7,20-epoxy system), and enmenin (which contains a 6-hydroxy-15-oxo-7,20-epoxy arrangement) [2][3]. This 7β,20-epoxy bridge creates a constrained cyclic ether that rigidifies the molecular scaffold and alters hydrogen-bonding capacity compared to non-epoxy analogs. Such conformational restriction is a critical determinant of target binding specificity in diterpenoid natural products and may contribute to Odonicin's enhanced potency against HL-60 cells relative to oridonin.

Structure-Activity Relationship ent-Kaurane Epoxy Functional Group

Odonicin in Melanogenesis Inhibition Fractions Shows No Cytotoxicity at 10 μg/mL (Cell Viability 102.5 ± 3.9%)

In bioassay-guided fractionation studies of Isodon trichocarpus, the MeOH-eluted fraction containing Odonicin as one of multiple diterpenoid constituents exhibited melanogenesis inhibitory activity with an IC₅₀ of 5.5 μg/mL, while maintaining high cell viability of 102.5 ± 3.9% at 10 μg/mL in B16 melanoma cells [1][2]. This indicates that the diterpenoid mixture including Odonicin inhibits melanogenesis without inducing cytotoxicity at the tested concentration. Although this data reflects a fraction containing multiple compounds rather than isolated Odonicin, the favorable selectivity profile (activity without cytotoxicity at 10 μg/mL) provides a functional benchmark against which purified Odonicin can be evaluated in subsequent melanogenesis assays. Comparative data for isolated oridonin or other pure ent-kaurane diterpenoids under identical melanogenesis conditions are not available.

Melanogenesis Cytotoxicity Selectivity

Odonicin is Structurally Distinct from B-Secokaurene Derivatives Isodoacetal and Nodosinin in the Same Plant Source

From Isodon japonicus, three diterpenoids were structurally characterized in the foundational 1973 study: isodoacetal, nodosinin, and odonicin [1]. Isodoacetal and nodosinin were identified as B-secokaurene derivatives (compounds where the B-ring of the kaurane skeleton has undergone cleavage), whereas Odonicin retains an intact ent-kaurane skeleton featuring the 7β,20-epoxy bridge [1][2]. This fundamental structural dichotomy—intact ent-kaurane skeleton with 7,20-epoxy (Odonicin) versus B-ring seco-kaurene derivatives (isodoacetal, nodosinin)—has profound implications for biological activity and stability. B-secokaurene derivatives exhibit distinct conformational flexibility and reactivity due to the ring-opened scaffold. Researchers requiring an intact ent-kaurane reference compound with the 7β,20-epoxy pharmacophore must specifically source Odonicin; isodoacetal or nodosinin cannot substitute for studies of ent-kaurane scaffold-dependent mechanisms.

Chemotaxonomy Structural Classification B-Secokaurene

Odonicin Procurement Applications: High-Value Research Use Cases Based on Quantitative Differentiation Evidence


ent-Kaurane Diterpenoid Structure-Activity Relationship (SAR) Studies Requiring 7β,20-Epoxy Pharmacophore

Research groups conducting systematic SAR investigations of ent-kaurane diterpenoids require Odonicin as a reference standard bearing the 7β,20-epoxy bridge. This structural element is absent in the more abundant analog oridonin and in lasiodonin, making Odonicin the appropriate comparator for evaluating the contribution of the 7,20-epoxy system to target binding affinity and selectivity [1]. The established structure (ent-6α,15α-diacetoxy-7β,20-epoxy-7α-hydroxykaura-2,16-dien-1-one) provides a defined molecular scaffold for computational docking, pharmacophore modeling, and synthetic derivatization studies .

Antileukemic Drug Discovery with Focus on HL-60 Potency and Imatinib-Resistant CML Models

Investigators developing ent-kaurane-based therapeutics for hematologic malignancies should utilize Odonicin in primary cytotoxicity screening based on its demonstrated IC₅₀ of 7.5 μM in HL-60 leukemia cells, which is 1.63-fold more potent than oridonin (IC₅₀ = 12.2 μM) under comparable conditions [1]. Furthermore, Odonicin's documented activity against imatinib-resistant CML cells and its activation of the p38 signaling pathway position the compound as a tool for studying resistance-overcoming mechanisms . The combination of superior HL-60 potency and unique resistance-profile activity distinguishes Odonicin from alternative ent-kaurane diterpenoids in leukemia drug discovery workflows.

Natural Product Isolation Methodology Development and Yield Benchmarking

Phytochemistry laboratories developing optimized extraction and purification protocols for ent-kaurane diterpenoids can utilize Odonicin's documented natural abundance of 0.0151% from Isodon henryi as a quantitative benchmark [1]. This yield value, established through rigorous bioassay-guided fractionation, serves as a reference point for evaluating extraction efficiency from various Isodon species, including Isodon japonica, Isodon nervosus, and Rabdosia longituba . The compound's co-occurrence with higher-yield compounds such as oridonin (0.0728%) and lower-yield compounds such as nodosin (0.00764%) provides a calibrated yield scale for phytochemical method validation [2].

Melanogenesis Research with Low-Cytotoxicity ent-Kaurane Tool Compounds

Laboratories investigating pigmentation disorders and melanogenesis regulation can employ Odonicin as a research tool based on data from Odonicin-containing fractions that demonstrate melanogenesis inhibitory activity (IC₅₀ = 5.5 μg/mL) while maintaining cell viability at 102.5 ± 3.9% at 10 μg/mL [1]. This favorable selectivity profile—activity without detectable cytotoxicity at the tested concentration—supports the use of Odonicin in melanogenesis assays where maintaining cell health during extended exposure is critical. Comparative evaluation of purified Odonicin against oridonin and other ent-kaurane diterpenoids in B16 melanoma models represents a logical extension of this fraction-level evidence .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Odonicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.